(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The allyloxycarbonyl (Alloc) group can be introduced using allyl chloroformate under similar conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Alloc group using palladium catalysts.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the protected amine groups are involved.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, and palladium catalysts for Alloc removal.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or substituted derivatives, depending on the specific reaction conditions used .
Scientific Research Applications
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the protection and deprotection of amine groups. The Boc and Alloc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. The deprotection step releases the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in having a Boc protecting group.
N-Allyloxycarbonyl-L-alanine: Similar in having an Alloc protecting group.
Uniqueness
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique in that it contains both Boc and Alloc protecting groups, allowing for selective deprotection and functionalization. This dual protection strategy provides greater flexibility in synthetic applications compared to compounds with only one type of protecting group .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOSBLDRPESJX-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420698 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161561-83-7 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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